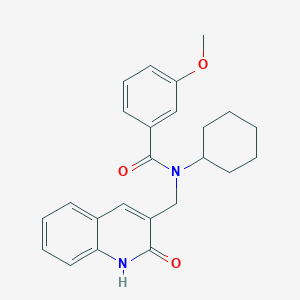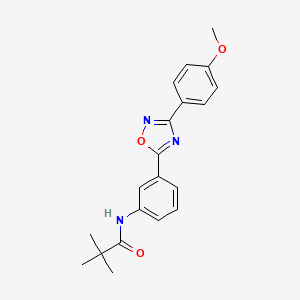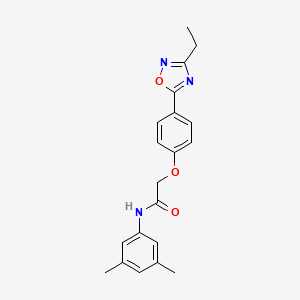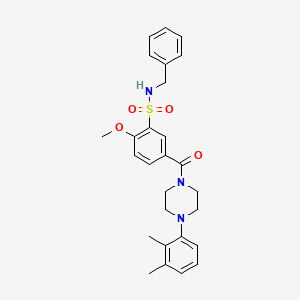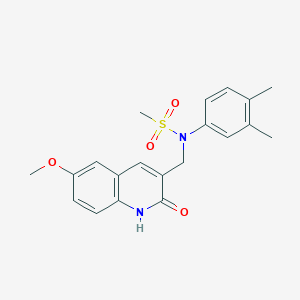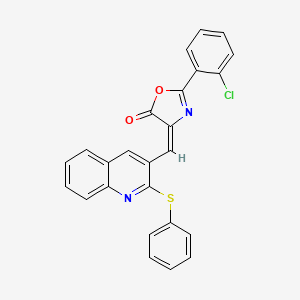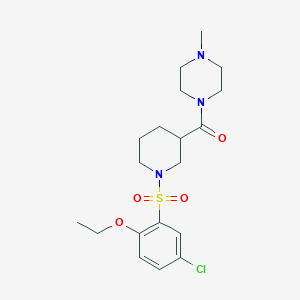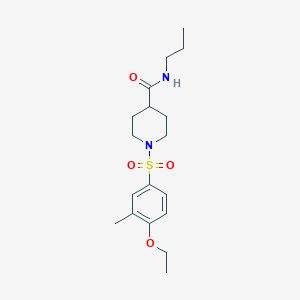
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as CP-945,598, is a synthetic compound that belongs to the class of piperidine carboxamides. CP-945,598 is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1), which is widely distributed in the central nervous system (CNS) and plays a crucial role in various physiological processes.
Wirkmechanismus
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide exerts its pharmacological effects by selectively blocking the CB1 receptor, which is involved in the regulation of appetite, mood, pain, and cognition. CB1 receptors are widely distributed in the CNS, and their activation by endocannabinoids or exogenous cannabinoids such as THC can lead to various physiological and behavioral effects. By blocking the CB1 receptor, this compound can modulate the activity of the endocannabinoid system and thereby affect various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models, including reduced food intake, decreased body weight, reduced drug-seeking behavior, and improved cognitive function. This compound has also been shown to reduce anxiety-like behavior and depressive-like behavior in animal models of anxiety and depression, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, this compound also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has several potential future directions for research, including its potential therapeutic applications in various neurological and psychiatric disorders, its potential as an anti-obesity drug, and its potential as an anti-addiction drug. Future research could also focus on elucidating the molecular mechanisms underlying the pharmacological effects of this compound and developing more potent and selective CB1 receptor antagonists.
Synthesemethoden
The synthesis of N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide involves several steps, including the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with N-cyclopropylpiperidine to form N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine, which is then converted to this compound by reacting with 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including obesity, addiction, anxiety, depression, and schizophrenia. This compound has been shown to reduce food intake and body weight in animal models of obesity, suggesting its potential as an anti-obesity drug. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential as an anti-addiction drug.
Eigenschaften
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-4-10-19-18(21)15-8-11-20(12-9-15)25(22,23)16-6-7-17(24-5-2)14(3)13-16/h6-7,13,15H,4-5,8-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNYCBHRMWRQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






